

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

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Compound of Interest		
Compound Name:	Niraparib (R-enantiomer)	
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Niraparib and its enantiomers are highly selective inhibitors of the nuclear proteins PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular DNA damage response, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3][4]

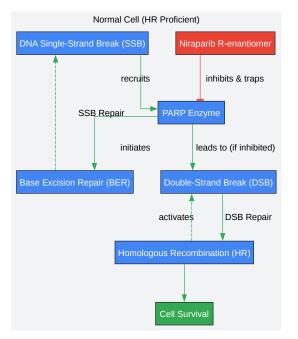
The primary mechanism of action involves two key processes:

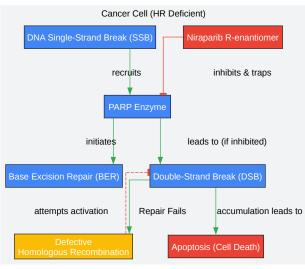
- Inhibition of PARP Enzymatic Activity: The R-enantiomer, like its S-counterpart, binds to the
 catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose)
 (PAR) chains. This enzymatic inhibition stalls the recruitment of other DNA repair proteins to
 the site of damage.[4][5]
- PARP Trapping: The inhibitor forms a complex with the PARP enzyme on the DNA.[2][5] This
 "trapping" prevents the enzyme from dissociating from the DNA, leading to the formation of
 cytotoxic PARP-DNA complexes that can obstruct DNA replication.[2][5]

When DNA replication forks encounter these trapped complexes or unrepaired SSBs, they can collapse, leading to the formation of more severe double-strand breaks (DSBs).[2] In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.[2][6] However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, this repair mechanism is deficient.[2][3] The inhibition of PARP in these HR-deficient cells leads to an accumulation of DSBs that cannot be repaired, resulting in genomic instability and ultimately, cell death.[2][7] This phenomenon, where the inhibition of one pathway (BER via



PARP) is lethal only in the context of a defect in a second pathway (HR), is known as synthetic lethality.[2][8]





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Caption: The core mechanism of synthetic lethality induced by Niraparib's R-enantiomer.



Enantiomer-Specific Activity and Selection

Niraparib is a racemic mixture, but the S-enantiomer was ultimately selected for clinical development.[6] While both the R-enantiomer (compound 22) and the S-enantiomer (niraparib, compound 8) demonstrated excellent inhibition of PARP-1, the S-enantiomer was found to be significantly more potent in cell-based assays.[6][9] The R-enantiomer showed somewhat lower in vitro metabolic clearance in rat liver microsomes.[6][9] However, given the superior potency of the S-enantiomer and a similar metabolic turnover rate in human liver microsomes, the S-enantiomer was prioritized for further development.[6][9]

Quantitative Data: R- vs. S-Enantiomer

The following table summarizes the key quantitative metrics comparing the in vitro activity of the R- and S-enantiomers of niraparib.

Parameter	R-enantiomer (Compound 22)	S-enantiomer (Niraparib)	Reference(s)
PARP-1 Inhibition (IC ₅₀)	Excellent Inhibition (value not specified)	3.8 nM	[6][7]
PARP-2 Inhibition (IC50)	Not Specified	2.1 nM (or 0.6 nM)	[1][7]
Cellular PARylation (EC50)	30 nM	4.0 nM	[6][9]
HeLa BRCA1- deficient Cell Cytotoxicity (CC50)	470 nM	34 nM	[6][9]
Human Liver Microsome Clearance (Clint)	4 μL/min/mgP	3 μL/min/mgP	[6][9]

IC₅₀: Half maximal inhibitory concentration; EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration.



Off-Target Mechanisms of Action

Recent research indicates that niraparib's efficacy, particularly in patients without HR deficiencies, may be attributed to off-target effects beyond PARP inhibition.

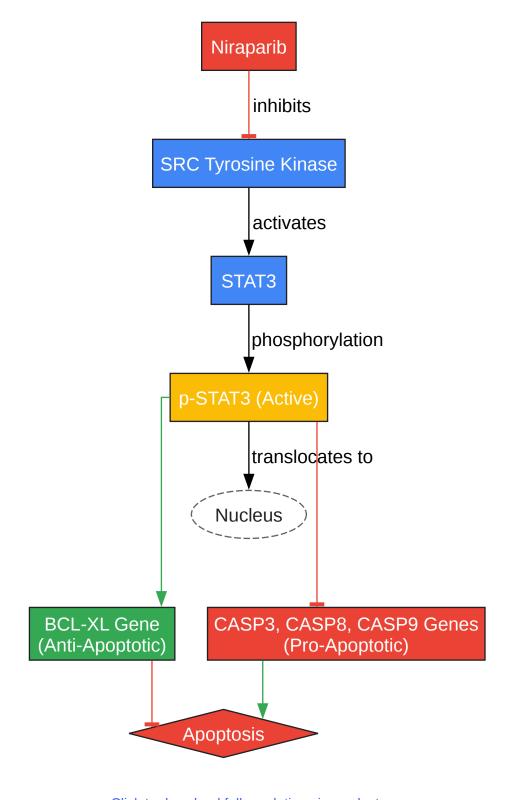
Kinase Inhibition

Screening studies have revealed that niraparib interacts with multiple protein kinases.[10] It was found to bind to 23 different protein kinases and strongly inhibit the catalytic activity of DYRK1A and DYRK1B.[10] In live-cell assays, niraparib demonstrated 50% inhibition of DYRK1A in the 200-230 nM range.[10] These off-target effects on kinases, which occur at clinically relevant concentrations, may contribute to both its therapeutic action and its side-effect profile.[10]

Inhibition of the SRC/STAT3 Signaling Pathway

Niraparib has been shown to induce apoptosis in cancer cells regardless of their BRCA mutation status by inhibiting the oncogenic SRC/STAT3 signaling pathway.[8][11] Unlike other PARP inhibitors that may activate STAT3, niraparib downregulates the kinase activity of SRC, which in turn inhibits the phosphorylation and activation of STAT3 (p-STAT3).[11] This inhibition leads to changes in the expression of downstream genes that regulate apoptosis, including a significant reduction in the anti-apoptotic gene BCL-XL and an upregulation of the pro-apoptotic genes CASP3, CASP8, and CASP9.[11] This provides a distinct, PARP-independent mechanism for its antitumor effects.[8][11]





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Caption: Off-target inhibition of the SRC/STAT3 pathway by Niraparib leading to apoptosis.

Key Experimental Protocols



The following section outlines the methodologies used in the characterization of niraparib and its R-enantiomer.

PARP Enzymatic Activity Inhibition Assay

- Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of purified PARP enzymes.
- Methodology: This is typically a biochemical assay using recombinant PARP-1 or PARP-2. The enzyme is incubated with the inhibitor at various concentrations in the presence of its substrates, NAD+ and nicked DNA. The enzymatic activity is measured by quantifying the amount of PAR produced, often using an ELISA-based method with an anti-PAR antibody or by detecting the consumption of NAD+. The IC₅₀ value is then calculated from the dose-response curve.[6]

Cellular PARylation Inhibition Assay

- Objective: To measure the inhibition of PARP activity within whole cells.
- Methodology: Cultured cells (e.g., HeLa cells) are pre-treated with different concentrations of the inhibitor.[6] DNA damage is then induced, typically with an agent like hydrogen peroxide, to stimulate PARP activity.[6] Cells are lysed, and the level of intracellular PARylation is quantified, usually by Western blot or an ELISA-like assay using an anti-PAR antibody. The EC₅₀ is determined as the concentration of the inhibitor that reduces PARylation by 50%.[6]

Cell Viability and Cytotoxicity Assays

- Objective: To assess the effect of the compound on the proliferation and survival of cancer cell lines, particularly comparing HR-deficient and HR-proficient cells.
- Methodology: Assays like the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay are used.[12][13] Cells are seeded in microplates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). The MTS reagent is added, which is converted by metabolically active cells into a colored formazan product. The absorbance is read with a spectrophotometer, and the

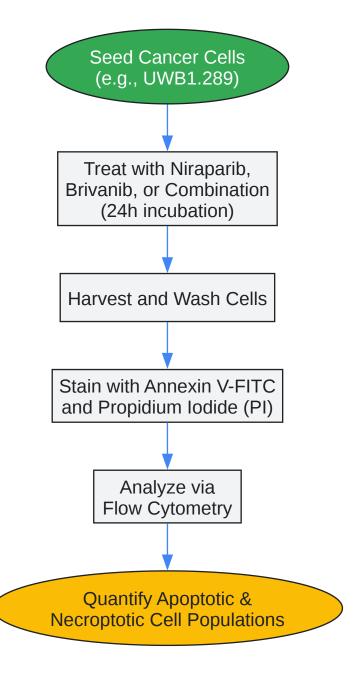


results are used to calculate the CC_{50} or IC_{50} value, representing the concentration at which cell viability is reduced by 50%.[4]

Apoptosis Assay

- Objective: To quantify the extent of programmed cell death (apoptosis) induced by the inhibitor.
- Methodology: The Annexin V-FITC/Propidium Iodide (PI) assay is commonly used with flow
 cytometry.[12][13] Annexin V binds to phosphatidylserine, which is exposed on the outer
 membrane of early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only
 enter cells with compromised membranes (late apoptotic or necrotic cells). This dual staining
 allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and
 necrotic cells.[4]





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Caption: A generalized workflow for an Annexin V/PI apoptosis assay.

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